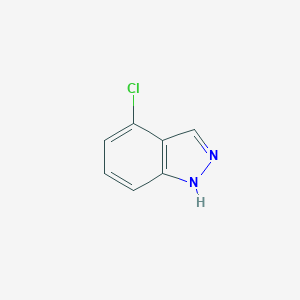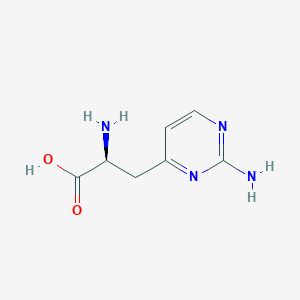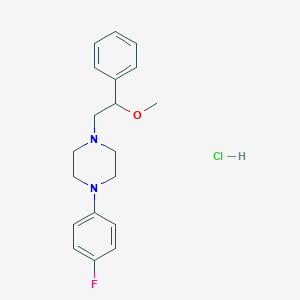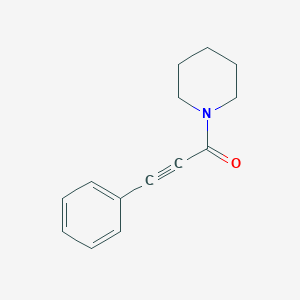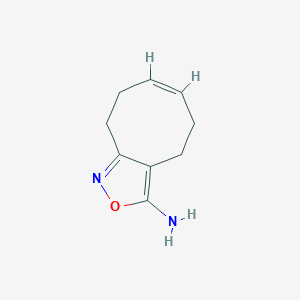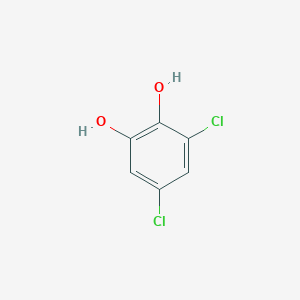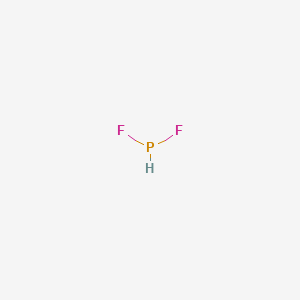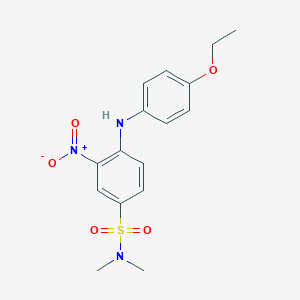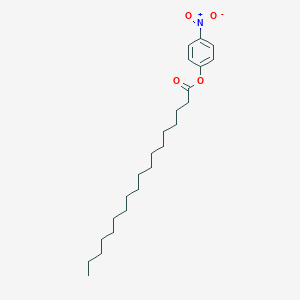
Cobalt Co-56
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt Co-56 is a radioactive isotope of cobalt that has been widely used in scientific research. It has a half-life of 77.3 days and emits gamma radiation, making it useful in a range of applications. Cobalt Co-56 is primarily produced through the irradiation of stable cobalt with neutrons in a nuclear reactor.
Aplicaciones Científicas De Investigación
Cobalt Co-56 has been used extensively in scientific research, particularly in the fields of nuclear medicine and radiation therapy. It is used as a radiotracer to study a range of physiological processes in the body, including blood flow, metabolism, and organ function. Cobalt Co-56 is also used in radiation therapy to treat cancer, as it can deliver high doses of radiation to cancer cells while sparing healthy tissue.
Mecanismo De Acción
Cobalt Co-56 emits gamma radiation, which can penetrate tissues and interact with biological molecules. This interaction can lead to the ionization of atoms and molecules, which can cause damage to DNA and other cellular components. In radiation therapy, Cobalt Co-56 is used to deliver a high dose of radiation to cancer cells, which can cause the cells to die or stop dividing.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Cobalt Co-56 depend on the dose and duration of exposure. At low levels, Cobalt Co-56 may have no noticeable effects on the body. However, at high levels, it can cause radiation sickness, which can lead to nausea, vomiting, and fatigue. Long-term exposure to Cobalt Co-56 can increase the risk of cancer and other radiation-related illnesses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cobalt Co-56 is a useful tool for lab experiments due to its ability to emit gamma radiation, which can be detected using a range of instruments. It is also relatively easy to produce and separate from other cobalt isotopes. However, Cobalt Co-56 is also highly radioactive, which can pose a safety risk to researchers. Additionally, its short half-life means that experiments must be conducted quickly before the Cobalt Co-56 decays.
Direcciones Futuras
There are many potential future directions for research involving Cobalt Co-56. One area of interest is the development of new radiotracers for medical imaging and diagnosis. Researchers are also exploring new ways to use Cobalt Co-56 in radiation therapy, such as combining it with other treatments to increase its effectiveness. Additionally, there is ongoing research into the long-term effects of exposure to Cobalt Co-56, particularly in occupational settings.
Métodos De Síntesis
The synthesis of Cobalt Co-56 involves the irradiation of stable cobalt with neutrons in a nuclear reactor. The neutron capture reaction results in the formation of Cobalt Co-56, which can then be separated from the other cobalt isotopes using various separation techniques.
Propiedades
Número CAS |
14093-03-9 |
|---|---|
Nombre del producto |
Cobalt Co-56 |
Fórmula molecular |
Co |
Peso molecular |
55.939838 g/mol |
Nombre IUPAC |
cobalt-56 |
InChI |
InChI=1S/Co/i1-3 |
Clave InChI |
GUTLYIVDDKVIGB-OIOBTWANSA-N |
SMILES isomérico |
[56Co] |
SMILES |
[Co] |
SMILES canónico |
[Co] |
Sinónimos |
56Co radioisotope Co-56 radioisotope Cobalt-56 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



